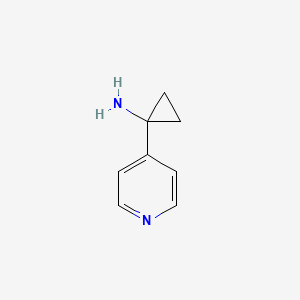

1-(Pyridin-4-YL)cyclopropanamine

Descripción general

Descripción

The compound 1-(Pyridin-4-YL)cyclopropanamine is a derivative of cyclopropane, which is a molecule of interest due to its three-membered ring structure that imparts significant strain and reactivity. The pyridin-4-yl group attached to the cyclopropane ring suggests potential for interaction with biological targets and could be a key structural motif in medicinal chemistry.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, the Vilsmeier-Haack reaction has been utilized to synthesize highly substituted pyridin-2(1H)-ones from 1-acetyl,1-carbamoyl cyclopropanes, indicating that cyclopropane derivatives can be functionalized to create complex heterocyclic structures . Additionally, cyclopropanation reactions catalyzed by Rh(II) carboxylates have been employed to prepare 1-nitro- and 1-cyano-cyclopropyl ketones, which can be further transformed into pyrroles and dihydropyrroles . Chiral ruthenium(II) complexes have also been used for the asymmetric cyclopropanation of olefins, demonstrating the potential for enantioselective synthesis of cyclopropane derivatives .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be influenced by the substituents attached to the ring. For example, the crystal packing of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines shows that the pyridine rings are orthogonal to the plane of the cyclohexane ring, which is indicative of the steric and electronic effects of the substituents . The X-ray study of 6-(N-pyrrolyl)purine and thymine derivatives of 1-aminocyclopropane-1-carboxylic acid reveals that the cyclopropane rings possess a Z-configuration, highlighting the importance of stereochemistry in these molecules9.

Chemical Reactions Analysis

Cyclopropane derivatives can undergo various chemical reactions due to the strained nature of the cyclopropane ring. The one-pot synthesis of pyridin-2(1H)-ones involves sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization . Pyridinium ylides have been used to assist in the highly stereoselective synthesis of trans-2-(4-chlorobenzoyl)-3-aryl-spiro[cyclopropane-1,2'-inden]-1',3'-diones, showcasing the versatility of cyclopropane derivatives in cycloaddition reactions . Moreover, the synthesis of polysubstituted cyclopropanes via a one-pot two-step tandem reaction has been reported, which involves the formation of pyridinium salts and electron-deficient olefins, followed by cyclopropanation .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of a pyridin-4-yl group can introduce additional properties such as metal-coordinating ability, as seen in the synthesis of 3,6-di(pyridin-2-yl)pyridazines . The antimicrobial and nematicidal activities of certain cyclopropane derivatives have been evaluated, indicating that these compounds can have significant biological activity . Spectroscopic techniques such as FT-IR, NMR, and UV have been used to characterize these compounds, and quantum chemical calculations have provided insights into their molecular and electronic structures10.

Aplicaciones Científicas De Investigación

Synthesis and Bioactivity

- Bioactivity of Cyclopropane Derivatives : Cyclopropanecarboxylic acid derivatives have shown significant biological activities. N-(Substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, prepared using cyclopropanecarboxylic acid, exhibited excellent herbicidal and fungicidal activities, highlighting the potential of cyclopropane derivatives in agricultural applications (Tian, Song, Wang, & Liu, 2009).

Advanced Material Synthesis

- Poly(pyridine−imide) with Pendent Pyrene Group : A new diamine containing pyridine and pyrene groups was synthesized and used to prepare poly(pyridine−imide), which showed high solubility, good thermal stability, and potential for flexible electronics due to its high dielectric constant and strong fluorescence after protonation (Liaw, Wang, & Chang, 2007).

Anticancer Activity

- Anticancer Properties : Piperazine-2,6-dione derivatives synthesized through condensation of iminodiacetic acid with various amines, including pyridin-4-ylmethanamine, exhibited good anticancer activity against several cancer cell lines, underscoring the therapeutic potential of such compounds (Kumar, Kumar, Roy, & Sondhi, 2013).

Coordination Chemistry

- Coordination Chemistry of Pyridines : The synthesis and complex chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands were reviewed, highlighting their use in luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions, demonstrating the versatility of pyridine derivatives in coordination chemistry (Halcrow, 2005).

Molecular Interactions

- Crystal Packing and Molecular Interactions : Studies on the isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines showed the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in their crystal packing, providing insights into the molecular structures and interactions of cyclopropane and pyridine containing compounds (Lai, Mohr, & Tiekink, 2006).

Antimalarial Activity

- Antimalarial Activity : (1H-Pyridin-4-ylidene)amines demonstrated significant antiplasmodial activity against Plasmodium falciparum strains, with potential as antimalarial agents. Molecular modeling suggested their binding to the ubiquinol oxidation Q(o) site of cytochrome bc(1), indicating a novel approach to antimalarial drug design (Rodrigues, Guedes, dos Santos, Carrasco, Gut, Rosenthal, Moreira, & Lopes, 2009).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 1-(Pyridin-4-YL)cyclopropanamine is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target . The compound interacts with this target to exert its effects .

Mode of Action

This compound interacts with the PRS, specifically at the ATP-site . This interaction inhibits the function of PRS, leading to the disruption of protein synthesis in the parasite .

Biochemical Pathways

The inhibition of PRS by this compound affects the protein synthesis pathway in the parasite . This disruption in protein synthesis leads to the death of the parasite, thereby exerting an antimalarial effect .

Pharmacokinetics

It has been tested for oxidative metabolism in human and rat liver microsomes

Result of Action

The result of the action of this compound is the inhibition of protein synthesis in the parasite, leading to its death . This results in an antimalarial effect .

Propiedades

IUPAC Name |

1-pyridin-4-ylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8(3-4-8)7-1-5-10-6-2-7/h1-2,5-6H,3-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMKSDWWSUWVOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine](/img/structure/B2507298.png)

![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide](/img/structure/B2507300.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2507302.png)

![3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2507307.png)

![5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2507312.png)

![1-(4-{[4-(Aminomethyl)-1,3-thiazol-2-yl]amino}phenyl)ethan-1-one](/img/structure/B2507317.png)

![2-bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2507318.png)